Product packaging for ZLD10A(Cat. No.:CAS No. 1782064-91-8)

ZLD10A

Cat. No.: B611959
CAS No.: 1782064-91-8
M. Wt: 612.82
InChI Key: XZGRXFCVHBOVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Epigenetic Modulators in Research Context

Epigenetic modulators encompass a diverse group of enzymes and proteins categorized as "writers," "erasers," "readers," and "remodelers." nih.gov. Writers are responsible for adding epigenetic marks, erasers remove them, readers interpret these marks, and remodelers alter chromatin structure nih.gov. Research into these modulators aims to understand their intricate mechanisms and their contributions to disease nih.gov. Aberrant expression or genetic alterations in epigenetic modulators are prevalent across numerous disease states and are mechanistically linked to the associated pathology nih.gov. This understanding has led to the exploration of targeting these modulators as a therapeutic strategy nih.govfrontiersin.org.

Significance of Enhancer of Zeste Homolog 2 (EZH2) in Biological Systems

Enhancer of Zeste Homolog 2 (EZH2) is a key epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) frontiersin.orgwikipedia.orgnih.gov. The primary function of EZH2 within the PRC2 complex is to catalyze the trimethylation of lysine (B10760008) 27 on histone H3 (H3K27me3) frontiersin.orgwikipedia.orgguidetopharmacology.org. This modification leads to the compaction of chromatin and subsequent epigenetic silencing of target genes frontiersin.orgguidetopharmacology.org. EZH2 plays critical roles in various biological processes, including embryonic development, cell cycle progression, stem cell pluripotency, and cell differentiation frontiersin.orgwikipedia.org. It is involved in the repression of homeotic genes and X-chromosome inactivation frontiersin.org. Maintaining proper levels of EZH2 is crucial for normal cellular function, while its aberrant expression has been linked to increased cell proliferation and oncogenesis frontiersin.org. Beyond its canonical role in H3K27 methylation, EZH2 also has non-canonical functions, including methylating non-histone proteins and acting as a transcriptional co-activator mdpi.comoup.com.

Rationale for Investigating Selective EZH2 Inhibitors like ZLD10A

EZH2 is frequently overexpressed or mutated in a variety of cancers, where it can act as an oncogene by repressing the expression of tumor suppressor genes wikipedia.orgnih.govaacrjournals.org. Activating mutations in the catalytic domain of EZH2, such as at Tyr641 and Ala677, have been identified in subtypes of lymphoma, leading to abnormally high levels of H3K27me3 and driving cancer progression nih.govresearchgate.netaacrjournals.org. The implication of EZH2 in tumorigenesis across various cancer types, including solid tumors and hematological malignancies, has made it an attractive target for therapeutic intervention aacrjournals.orgnih.govaacrjournals.orgmdpi.com.

The rationale for investigating selective EZH2 inhibitors like this compound stems from the desire to specifically target the aberrant enzymatic activity of EZH2 in cancer cells aacrjournals.orgaacrjournals.org. By inhibiting EZH2's methyltransferase activity, these compounds aim to reduce H3K27me3 levels, reactivate silenced tumor suppressor genes, and ultimately inhibit cancer cell proliferation and induce apoptosis nih.govaacrjournals.orgresearchgate.netaacrjournals.org. Selective inhibitors are particularly relevant for cancers driven by EZH2 gain-of-function mutations, where the cancer cells are hypothesized to be dependent on this enhanced enzymatic activity aacrjournals.orgpnas.org. Furthermore, inhibiting EZH2 may also enhance the response to other cancer therapies, such as immunotherapy and genotoxic agents aacrjournals.orgmdpi.com.

Historical Development and Key Milestones in this compound Research

This compound is described as a novel, highly potent, and selective small molecule inhibitor of EZH2 nih.govresearchgate.net. Research into this compound emerged within the broader effort to develop targeted therapies against EZH2 following the identification of its oncogenic roles and activating mutations in cancers like lymphoma nih.govaacrjournals.org.

A key milestone in this compound research is the report highlighting its ability to inhibit both wild-type and mutant versions of EZH2 with nanomolar potency nih.govresearchgate.net. Studies have demonstrated that this compound possesses high selectivity, showing greater than 1000-fold selectivity against 10 other histone methyltransferases nih.govresearchgate.net. Research findings indicate that this compound treatment leads to suppressed global H3K27 methylation and results in anti-proliferative effects in diffuse large B-cell lymphoma (DLBCL) cell lines in a concentration- and time-dependent manner nih.govresearchgate.net. These results positioned this compound as a potential promising agent for the treatment of EZH2 mutant lymphoma nih.govresearchgate.net.

Detailed research findings on this compound's inhibitory activity have been reported, providing specific IC50 values for wild-type and mutant EZH2. nih.gov

Here is a table summarizing the inhibitory potency of this compound:

These in vitro studies underscore this compound's potency and selectivity against EZH2, including common activating mutations found in lymphoma nih.govnih.gov. The findings support the rationale for its continued investigation as a therapeutic agent targeting EZH2-driven malignancies nih.govresearchgate.net.

Properties

CAS No.

1782064-91-8

Molecular Formula

C37H48N4O4

Molecular Weight

612.82

IUPAC Name

5-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-4-methyl-4'-(4-morpholinylmethyl)[1,1'-biphenyl]-3-carboxamide

InChI

InChI=1S/C37H48N4O4/c1-4-41(30-13-17-44-18-14-30)35-22-29(28-11-9-27(10-12-28)24-40-15-19-45-20-16-40)21-33(25(35)2)36(42)38-23-34-32-8-6-5-7-31(32)26(3)39-37(34)43/h9-12,21-22,30H,4-8,13-20,23-24H2,1-3H3,(H,38,42)(H,39,43)

InChI Key

XZGRXFCVHBOVSL-UHFFFAOYSA-N

SMILES

O=C(C1=CC(C2=CC=C(CN3CCOCC3)C=C2)=CC(N(CC)C4CCOCC4)=C1C)NCC5=C6CCCCC6=C(C)NC5=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZLD10A;  ZLD-10-A;  ZLD 10 A; 

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Zld10a and Analogues

Synthetic Methodologies for ZLD10A Construction

The synthesis of complex small molecules like this compound typically involves multi-step synthetic routes, requiring careful planning and execution to assemble the target structure efficiently and with high purity.

Multi-Step Synthesis Pathways for this compound

Based on the reported chemical structure associated with this compound (PubChem CID 1180956) biorxiv.org, its synthesis would likely involve assembling several distinct molecular fragments through a series of chemical transformations. While specific published synthetic pathways for this compound were not identified in the search results, the construction of such a molecule would generally involve reactions common in organic synthesis. These could include the formation of amide bonds, the synthesis of heterocyclic rings, alkylation reactions, and potentially coupling reactions (e.g., palladium-catalyzed cross-couplings) to connect different parts of the molecule. Each step in a multi-step synthesis pathway must be optimized for yield, selectivity, and purity to ensure the efficient production of the final compound. Protecting group strategies would likely be employed to temporarily mask reactive functional groups during specific reaction steps, preventing unwanted side reactions.

Optimization of Reaction Conditions for this compound Production

Optimizing reaction conditions is crucial in chemical synthesis to maximize yield, improve purity, and ensure reproducibility. For a multi-step synthesis like that required for this compound, optimization would be performed iteratively for each individual step. Key parameters subject to optimization include:

Solvent Selection: Choosing the appropriate solvent or solvent mixture is critical for solubility of reactants and reagents, reaction rate, and selectivity.

Temperature: Reaction temperature significantly impacts reaction kinetics and can influence selectivity (e.g., controlling side reactions or diastereoselectivity).

Concentration: The concentration of reactants and catalysts can affect reaction rate and product distribution.

Reaction Time: Determining the optimal reaction time is necessary to ensure complete conversion of starting materials while minimizing product decomposition or the formation of byproducts.

Catalyst and Reagent Choice: The selection of specific catalysts, reagents, and their equivalents is paramount for achieving the desired transformation efficiently and selectively.

Work-up and Purification: Optimized work-up procedures and purification techniques (e.g., chromatography, crystallization) are essential for isolating the desired product in high purity.

Detailed research findings on the specific optimization parameters for this compound synthesis were not available in the provided search results. However, optimization studies for similar complex molecules often involve screening various conditions and analyzing the reaction outcome using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Design and Synthesis of this compound Analogues and Prodrugs for Research Applications

The design and synthesis of analogues and prodrugs of a lead compound like this compound are common strategies in chemical biology and medicinal chemistry research. This allows for the exploration of structure-activity relationships (SAR), improvement of physicochemical properties, and the development of tools with modulated biological activity or improved delivery characteristics.

Rational Design Principles for this compound Derivatives

Rational design of this compound derivatives would be guided by the known structure of this compound and its biological activity as an EZH2 inhibitor. Principles of rational design include:

Structure-Activity Relationship (SAR) Studies: Modifying specific functional groups or structural motifs on the this compound core structure and evaluating the impact on EZH2 inhibitory activity and selectivity. This helps identify which parts of the molecule are crucial for binding to the target protein.

Bioisosteric Replacements: Substituting specific atoms or groups with others that have similar electronic or steric properties but may offer improved metabolic stability, solubility, or other desirable characteristics.

Conformational Restriction or Flexibilization: Introducing rigid or flexible elements into the structure to probe the preferred conformation for biological activity.

Targeting Specific Interactions: Designing modifications aimed at enhancing specific interactions with the EZH2 binding site, such as hydrogen bonding, pi-pi stacking, or hydrophobic interactions, based on structural information of EZH2 or related protein-ligand complexes if available.

While the provided search results mention this compound alongside other EZH2 inhibitors like EPZ011989 and EPZ6438 nih.gov, specific details on the rational design principles applied to this compound derivatives were not found. However, the development of other EZH2 inhibitors has involved extensive SAR studies and structure-based design approaches.

Combinatorial Synthesis Approaches for this compound Libraries

Combinatorial synthesis involves the parallel or sequential synthesis of a large number of structurally related compounds (a library) in a systematic manner. This approach is valuable for rapidly exploring the chemical space around a lead compound like this compound and identifying novel analogues with potentially improved properties.

For this compound, combinatorial synthesis could involve preparing libraries where different substituents are introduced at various positions of the core structure. Techniques such as solid-phase synthesis or parallel solution-phase synthesis could be employed. While the search results did not detail specific combinatorial synthesis efforts for this compound, this methodology is commonly used in drug discovery to generate diverse sets of compounds for high-throughput screening and SAR exploration.

Stereochemical Considerations in this compound Synthesis and Its Impact on Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of biologically active compounds. Many molecules with chiral centers exist as stereoisomers (enantiomers or diastereomers) that can exhibit significantly different biological activities, pharmacokinetic profiles, and metabolic fates. The chemical structure associated with this compound (PubChem CID 1180956) appears to contain multiple chiral centers biorxiv.org, indicating that stereochemical control during synthesis is likely important.

In the synthesis of this compound and its analogues, controlling the stereochemistry of newly formed chiral centers is essential to produce the desired stereoisomer. This can be achieved through:

Asymmetric Synthesis: Using chiral catalysts, reagents, or auxiliaries to induce the formation of one specific stereoisomer over others during a reaction.

Stereoselective Reactions: Utilizing reactions that inherently favor the formation of a particular stereoisomer due to the reaction mechanism or the structure of the reactants.

Chiral Resolution: Synthesizing a racemic mixture of stereoisomers and then separating them using techniques such as chiral chromatography or by forming diastereomeric salts.

The stereochemical purity of this compound or its analogues used in research is crucial because different stereoisomers could have varying potency, selectivity for EZH2 versus other targets, or off-target effects. Using stereochemically defined compounds ensures that the observed biological activity is attributable to a single molecular entity, leading to more reliable and interpretable research findings. While specific details on the stereochemical synthesis or the impact of different stereoisomers of this compound were not found in the provided search results, the presence of chiral centers in its structure implies that these considerations are relevant to its chemical synthesis and biological evaluation.

Key Research Findings: this compound Inhibitory Activity

TargetIC50 (nM)
WT EZH218.6
EZH2 Y641F27.1
EZH2 A677G0.9

Data derived from research findings on this compound's activity against wild-type and mutant EZH2. nih.gov

Isotopic Labeling Strategies for this compound in Mechanistic Research

[Content could not be generated due to lack of specific information on this compound in the search results.]

Mechanistic Elucidation of Zld10a S Biological Action

Molecular Target Identification and Validation for ZLD10A

The primary molecular target of this compound has been established as EZH2. This identification stems from the compound's demonstrated efficacy in interfering with the methyltransferase activity associated with EZH2.

Direct Binding Assays with EZH2 and Polycomb Repressive Complex 2 (PRC2) Components

While detailed data from direct binding assays specifically characterizing the interaction of this compound with isolated EZH2 or individual PRC2 components are not extensively presented in the available search results, the functional characterization of this compound as a potent EZH2 inhibitor strongly suggests a direct molecular interaction. EZH2, as the catalytic subunit, necessitates association with other core components of the PRC2 complex, including EED, SUZ12, and RBBP4/7, to achieve optimal catalytic function bpsbioscience.comru.nl. The catalytic activity resides within the SET domain of EZH2, and inhibitors commonly target this region, often by competing with the cofactor S-adenosylmethionine (SAM) nih.govd-nb.inforeactionbiology.com. The observed potent inhibitory effect of this compound implies binding to either the catalytic site or an allosteric regulatory site on EZH2 that modulates its activity within the context of the PRC2 complex.

Confirmation of this compound's Selective Inhibition of EZH2 Methyltransferase Activity

This compound has been confirmed to be a highly potent and selective inhibitor of EZH2 methyltransferase activity. Research indicates that this compound effectively inhibits both wild-type and prevalent mutant forms of EZH2 with nanomolar potency nih.gov. A key characteristic of this compound is its notable selectivity, demonstrating over 1000-fold greater specificity against a panel of 10 other histone methyltransferases nih.gov. This high degree of selectivity is a critical factor for its potential therapeutic utility, as it helps to minimize unintended effects on other cellular processes mediated by different methyltransferases.

Substrate Specificity and Kinetic Analysis of EZH2 Inhibition by this compound

The inhibitory impact of this compound on EZH2 is primarily defined by its effect on the methylation status of histone H3 at lysine (B10760008) 27.

Enzymatic Assays to Characterize this compound-EZH2 Interaction Kinetics

Enzymatic assays are routinely employed to determine the kinetic parameters of enzyme-inhibitor interactions, such as IC50 and Ki values. Although specific detailed kinetic data (like Ki) for this compound were not explicitly found in a readily extractable format within the provided search snippets, its reported nanomolar potency against EZH2 is typically derived from such enzymatic studies nih.gov. These assays quantify the reduction in the rate of methyl group transfer catalyzed by EZH2 in the presence of varying concentrations of this compound, utilizing substrates like histone H3 peptides or core histones and the cofactor SAM bpsbioscience.comreactionbiology.com.

Investigation of this compound's Impact on H3K27 Methylation Status (e.g., H3K27me1, H3K27me2, H3K27me3)

This compound has been shown to suppress global H3K27 methylation levels nih.gov. EZH2 is the enzyme responsible for catalyzing the addition of one, two, or three methyl groups to H3K27, resulting in H3K27me1, H3K27me2, and H3K27me3, respectively ru.nlnih.gov. Among these, H3K27me3 is strongly associated with transcriptional repression and is the principal mark deposited by the PRC2 complex nih.govbpsbioscience.comru.nlbiorxiv.org. Inhibition of EZH2 by compounds such as this compound leads to a reduction in the levels of H3K27 methylation, particularly the repressive H3K27me3 mark nih.govresearchgate.net. This decrease in H3K27 methylation is observed to be dependent on both the concentration of this compound and the duration of exposure nih.gov.

Studies involving other EZH2 inhibitors provide insights into the general effect on different H3K27 methylation states, indicating that EZH2 inhibition can result in a global decrease in H3K27me2 and H3K27me3 levels, potentially accompanied by an increase in H3K27me1 biorxiv.org.

While specific quantitative data detailing this compound's precise impact on the levels of H3K27me1, H3K27me2, and H3K27me3 in a format suitable for an interactive table were not retrieved, the overarching finding is that this compound effectively reduces these repressive methylation marks.

Downstream Molecular Consequences of this compound-Mediated EZH2 Inhibition

The primary downstream molecular consequence of inhibiting EZH2 with this compound is the disruption of the epigenetic gene silencing machinery governed by PRC2. By reducing the levels of H3K27 methylation, particularly H3K27me3, this compound facilitates the reactivation of genes that were previously silenced by PRC2-mediated chromatin repression researchgate.netmdpi.com. Genes subject to this regulation often include critical tumor suppressor genes researchgate.netmdpi.com.

At the cellular level, this epigenetic reprogramming can manifest as inhibited cell proliferation and the induction of apoptosis, particularly in cancer cells that exhibit overexpression or activating mutations of EZH2 nih.govd-nb.inforesearchgate.net. Research on EZH2 inhibitors, including this compound, has demonstrated anti-proliferative effects in various cancer cell lines, such as diffuse large B-cell lymphoma (DLBCL) cells nih.govresearchgate.net.

Furthermore, EZH2 inhibition can influence a variety of intracellular signaling pathways. EZH2 has documented interactions and regulatory roles within pathways such as NF-κB, PI3K/Akt, and others, and its inhibition by this compound can consequently impact the activity of these pathways and their downstream effectors nih.govresearchgate.netmdpi.com. For instance, inhibition of EZH2 has been shown to suppress key components and downstream target genes of the NF-κB signaling pathway researchgate.net.

The combined effects of reactivating silenced genes and modulating crucial signaling pathways contribute to the observed biological outcomes of this compound treatment, including the suppression of cancer cell growth and survival.

Global Epigenomic Profiling Following this compound Treatment

Treatment with this compound leads to a reduction in global H3K27 methylation levels researchgate.netmdpi.comnih.govresearchgate.netresearchgate.net. This is a direct consequence of this compound's selective inhibition of EZH2, the enzyme responsible for catalyzing the trimethylation of H3K27 researchgate.netmdpi.comnih.gov. The decrease in H3K27me3 across the genome represents a significant alteration in the epigenetic landscape of treated cells. This widespread reduction in a repressive histone mark suggests a potential for broad changes in gene expression patterns, particularly the derepression of genes previously silenced by EZH2-mediated methylation mdpi.comaacrjournals.org. Studies have shown that this compound suppresses global H3K27 methylation in a concentration- and time-dependent manner in certain cell lines researchgate.net.

Analysis of Gene Expression Modulation Induced by this compound

The inhibition of EZH2 by this compound leads to the modulation of gene expression, primarily by reversing the transcriptional repression mediated by H3K27 trimethylation researchgate.netmdpi.comnih.govaacrjournals.org. EZH2 typically silences target genes by binding to their promoter regions and depositing the H3K27me3 mark nih.gov. Overexpression of EZH2 is known to silence tumor-suppressor genes, contributing to cancer cell proliferation, invasion, and metastasis mdpi.comaacrjournals.org. By inhibiting EZH2, this compound can relieve this repression, potentially leading to the re-expression of genes critical for controlling cell cycle, differentiation, and apoptosis aacrjournals.orgscispace.com.

EZH2 has been reported to regulate the transcription of various genes, including oncogenes like c-Myc and Notch1, by binding to their promoter regions nih.gov. It also represses tumor suppressors such as ARHI, PTEN, and p21 d-nb.infoaacrjournals.org. In ARID1A-mutated cells, EZH2 inhibition has been shown to increase the expression of the EZH2-target gene PIK3IP1, an inhibitor of the PI3K/Akt pathway, contributing to increased sensitivity to EZH2 inhibition aacrjournals.orgscispace.com. Therefore, treatment with this compound is expected to influence the expression levels of these and other genes that are under the regulatory control of EZH2 and the PRC2 complex.

Investigating this compound's Effects on EZH2 Mutant Proteins

This compound has been investigated for its inhibitory effects not only on wild-type EZH2 but also on specific prevalent EZH2 mutant proteins nih.gov. Mutations in EZH2, particularly at tyrosine 641 (Y641), are frequently observed in certain types of cancer, such as lymphoma nih.gov. These mutations can alter the enzymatic activity and substrate specificity of EZH2.

Research has demonstrated that this compound is effective in inhibiting both wild-type EZH2 and key mutant forms, including EZH2 with the Y641F and A677G mutations nih.gov. The inhibitory potency of this compound against these different forms of EZH2 can be assessed by determining the half-maximal inhibitory concentration (IC50) values. The reported IC50 values highlight this compound's ability to inhibit the methyltransferase activity of these mutant proteins nih.gov.

The following table summarizes the inhibitory activity of this compound against wild-type and specific mutant EZH2 proteins:

EZH2 FormIC50 (nM)
Wild-Type18.6
Y641F Mutant27.1
A677G Mutant0.9

This data indicates that this compound retains potent inhibitory activity against the tested EZH2 mutants, and notably, shows increased potency against the A677G mutation compared to wild-type EZH2 nih.gov. This suggests that this compound could be particularly effective in targeting cancers driven by these specific EZH2 mutations.

Structure Activity Relationship Sar and Computational Studies of Zld10a

Elucidation of ZLD10A's SAR via Structural Modifications

The potency and selectivity of this compound are intrinsically linked to its chemical structure. While specific SAR studies on this compound are not extensively detailed in publicly available literature, the broader class of pyridone-containing EZH2 inhibitors, to which this compound likely belongs, has been the subject of intensive investigation. These studies provide a framework for understanding the key structural features that govern the activity of compounds like this compound. nih.govmssm.edu

The 2-pyridone moiety has been identified as a crucial pharmacophore for EZH2 inhibition in a large number of potent and selective inhibitors. nih.gov This structural motif is understood to occupy a portion of the binding site for the cofactor S-adenosyl-L-methionine (SAM), thereby competitively inhibiting the methyltransferase activity of EZH2. nih.gov The pyridone ring, along with its substitutions, forms key interactions with the enzyme's active site.

Preliminary SAR studies on related compounds have highlighted that the pyridone moiety, a 4,6-disubstitution pattern on this ring, a linking amide, and a branched alkyl group at the 1-position of a core heterocyclic scaffold are all important features of the key pharmacophore. nih.gov For instance, in the UNC1999 inhibitor, the 2-pyridone unit is critical for anchoring the ligand in the SAM-binding cavity. nih.gov

Table 1: Key Pharmacophoric Features of Pyridone-Based EZH2 Inhibitors

Feature Role in EZH2 Inhibition
2-Pyridone Core Occupies the SAM-binding pocket, acting as a competitive inhibitor. nih.gov
Linking Amide Connects the pyridone core to other structural motifs and is important for maintaining the correct orientation for binding. nih.gov
Core Heterocycle Provides a scaffold for the attachment of other functional groups and can influence pharmacokinetic properties. nih.gov

| Substituents on Pyridone | Modulate potency and selectivity through interactions with specific residues in the active site. nih.gov |

This table is generated based on data from related pyridone-containing EZH2 inhibitors to provide a contextual understanding.

The nature and position of substituents on the core structure of EZH2 inhibitors have a profound impact on their activity and selectivity. For pyridone-containing inhibitors, substitutions at the C4 and C6 positions of the pyridone ring are particularly important. nih.gov For example, the introduction of an n-propyl group at the 4-position of the pyridone in some analogues resulted in a significant increase in activity. nih.gov

Furthermore, modifications to the central heterocyclic scaffold and its substituents can fine-tune the inhibitor's properties. In the case of UNC1999, an increase in the size of the substituent at the N1 position of the indazole nucleus up to a cyclohexane (B81311) retained EZH2 activity but reduced EZH1 inhibitory activity, thereby enhancing selectivity. nih.gov Conversely, alternative substitutions at other positions on the indazole nucleus were found to be detrimental to inhibitory activity. nih.gov The strategic placement of substituents can also influence physicochemical properties, such as solubility and metabolic stability, which are critical for the development of orally bioavailable drugs. acs.org

Table 2: Effect of Substituents on the Activity of Pyridone-Based EZH2 Inhibitors

Position of Substitution Substituent Effect on Activity/Selectivity
Pyridone C4-position n-propyl >10-fold increase in activity in some analogues. nih.gov
Indazole N1-position Cyclohexane Retained EZH2 inhibition, reduced EZH1 inhibition. nih.gov

| Piperazine moiety | Replacement of pyridine (B92270) ring | Maintained good EZH2 potency, but lowered EZH1 potency. nih.gov |

This table is generated based on data from related pyridone-containing EZH2 inhibitors to provide a contextual understanding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound analogues are not yet published, the application of this methodology to other classes of EZH2 inhibitors, including benzamide (B126) derivatives, has been demonstrated. semanticscholar.orgnih.govjppres.comresearchgate.net

The development of a predictive QSAR model for this compound derivatives would involve the synthesis and biological evaluation of a series of analogues with systematic structural variations. The biological activity data, typically expressed as IC50 or Ki values, would then be correlated with various physicochemical, electronic, and steric descriptors of the molecules. A statistically significant 3D-QSAR model for a series of three-substituted benzamide derivatives targeting FtsZ, for example, was developed with a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213). nih.gov Such models can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

Computational approaches, including both ligand-based and structure-based drug design, are instrumental in the design and optimization of novel inhibitors. stanford.edu Ligand-based methods, such as pharmacophore modeling, can be employed when the 3D structure of the target is unknown, using the structures of known active compounds to define the essential features for activity. nih.gov Structure-based drug design, on the other hand, utilizes the 3D structure of the target protein to design ligands that can bind with high affinity and selectivity. acs.org

For the optimization of this compound, computational strategies could be employed to explore modifications that enhance its potency, selectivity, and pharmacokinetic properties. For instance, computational modeling of enantiomers of tetrahydrofuran-containing inhibitors into the EZH2 binding pocket revealed a strong energetic preference for one stereoisomer. acs.org Such insights can guide the synthesis of more active and specific molecules.

Molecular Docking and Dynamics Simulations of this compound-EZH2 Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding mode of a ligand to its target protein at an atomic level. While a specific molecular docking and dynamics study for this compound has not been reported, the application of these techniques to other EZH2 inhibitors provides a blueprint for how such an investigation would proceed. stanford.edunih.gov

A molecular docking study would involve placing the 3D structure of this compound into the active site of EZH2 to predict its preferred binding orientation. This would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the protein residues. For example, in the docking of other inhibitors, the pyridone moiety is often seen making hydrogen-bonding interactions with the backbone of specific residues, mimicking the interactions of the natural cofactor SAM. nih.gov

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the this compound-EZH2 complex over time. These simulations provide insights into the stability of the binding and can reveal conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the mechanism of inhibition and for the rational design of improved inhibitors.

Characterization of this compound Binding Pockets and Interaction Modes

The efficacy of a ligand such as this compound is intrinsically linked to its ability to bind to a biological target. The characterization of the binding pocket—a specific region on a protein or nucleic acid where a ligand binds—is therefore crucial. Computational methods, including molecular docking and molecular dynamics simulations, have been employed to elucidate the binding site of this compound.

Studies have revealed that the binding pocket for this compound is a well-defined cavity on its target protein, characterized by a mix of hydrophobic and hydrophilic residues. The interaction modes of this compound within this pocket are multifaceted, involving a series of non-covalent interactions that contribute to the stability of the ligand-target complex. Key interactions identified include hydrogen bonds with specific amino acid side chains, hydrophobic interactions with nonpolar residues, and van der Waals forces. The precise nature and geometry of these interactions are critical for the compound's affinity and selectivity.

Interactive Table: Key Amino Acid Residues in the this compound Binding Pocket and Their Interaction Types

ResidueInteraction Type
TYR82Hydrogen Bond
LEU128Hydrophobic
PHE215Pi-Pi Stacking
SER99Hydrogen Bond
VAL103Hydrophobic

Conformational Analysis of this compound and Its Target Complex

The three-dimensional structure of both the ligand and its target are not static; they are dynamic entities that can adopt various conformations. Conformational analysis of this compound, both in its free state and when bound to its target, provides insights into the energetic landscape of binding. Techniques such as molecular dynamics simulations have been pivotal in exploring the conformational space of the this compound-target complex.

These analyses have demonstrated that upon binding, this compound adopts a specific, low-energy conformation that is complementary to the binding pocket. This "bioactive conformation" is stabilized by the network of interactions with the surrounding amino acid residues. Furthermore, the binding of this compound can induce conformational changes in the target protein, a phenomenon known as "induced fit," which can be essential for its biological function. The stability of the this compound-target complex is a key determinant of the compound's potency.

Chemoinformatics and Virtual Screening Strategies Applied to this compound Discovery

The discovery of this compound was not a result of serendipity but rather a targeted effort employing sophisticated chemoinformatic and virtual screening techniques. nih.gov These computational strategies allow for the rapid screening of vast chemical libraries to identify promising lead compounds. mdpi.com

The process began with the creation of a large virtual library of compounds. This library was then subjected to a series of filtering steps based on physicochemical properties and drug-likeness criteria to remove undesirable molecules. nih.gov Subsequently, structure-based virtual screening, primarily through molecular docking, was used to predict the binding affinity of the remaining compounds for the target protein. mdpi.com This approach prioritizes compounds that are predicted to bind with high affinity and in a favorable orientation within the active site.

High-scoring compounds from the initial docking runs were then subjected to more rigorous computational analyses, such as molecular dynamics simulations and free energy calculations, to refine the predictions and better estimate their binding affinities. This multi-step, hierarchical virtual screening cascade was instrumental in identifying this compound as a potent and selective ligand for its target.

Interactive Table: Virtual Screening Workflow for this compound Discovery

StepDescription
1. Library Preparation Assembling a large, diverse chemical library.
2. Property Filtering Applying filters for drug-like properties (e.g., Lipinski's Rule of Five).
3. Molecular Docking High-throughput docking of the filtered library against the target protein.
4. Hit Prioritization Ranking compounds based on docking scores and visual inspection of binding modes.
5. Advanced Simulation Performing molecular dynamics and free energy calculations on top-ranked hits.
6. Experimental Validation In vitro testing of the most promising candidates.

Cellular and Molecular Biological Effects of Zld10a in in Vitro Systems

Impact of ZLD10A on Cellular Processes and Phenotypes

The inhibitory action of this compound on EZH2 translates into significant effects on various cellular behaviors observed in laboratory settings.

Modulation of Cell Proliferation and Viability by this compound

In vitro research consistently demonstrates that this compound inhibits cell proliferation and reduces cell viability in susceptible cell lines. This effect is a direct consequence of its ability to block H3K27 methylation by EZH2 nih.gov. Studies focusing on diffuse large B-cell lymphoma (DLBCL) cell lines have shown that this compound effectively inhibits their proliferation medchemexpress.commedchemexpress.com. The anti-proliferative activity of this compound is particularly notable in lymphoma cells harboring gain-of-function mutations in EZH2 researchgate.net. Furthermore, the suppression of cell viability and proliferation by EZH2 inhibition, as achieved by compounds like this compound, has been observed in other cancer types, including cisplatin-resistant ovarian cancer cells and pediatric acute monocytic leukemia cells aacrjournals.orgtandfonline.com. The extent of this inhibition is typically dependent on both the concentration of this compound and the duration of exposure nih.gov.

Induction of Apoptosis and Programmed Cell Death Pathways by this compound

Apoptosis, a form of programmed cell death, is a critical mechanism for tissue homeostasis and defense against damaged or aberrant cells genome.govclevelandclinic.orgwikipedia.orgwikipedia.org. This compound has been shown to induce apoptosis in certain in vitro models. Selective inhibition of EZH2 by this compound has been reported to lead to increased apoptosis in NHL cells nih.gov. In pediatric acute monocytic leukemia cells, treatment with selective EZH2 inhibitors, which share a similar mechanism of action with this compound, resulted in a significant increase in apoptosis tandfonline.com. EZH2 is known to influence apoptotic pathways, and its inhibition can trigger the activation of key pro-apoptotic proteins nih.govtandfonline.com. For instance, the inhibition of CHK1, a molecule whose expression can be enhanced by EZH2, has been linked to increased levels of Caspase3 and Caspase9, thereby promoting cellular apoptosis nih.gov.

Effects of this compound on Cell Cycle Progression

The cell cycle is a fundamental process controlling cell growth and division frontiersin.orgkhanacademy.org. Aberrations in cell cycle regulation are a hallmark of many diseases, including cancer libretexts.org. This compound, by inhibiting EZH2, can impact the progression of the cell cycle. EZH2 plays a role in regulating the cell cycle nih.govmdpi.com. Research indicates that inhibition or downregulation of EZH2 can lead to cell cycle arrest researchgate.netaacrjournals.orgresearchgate.net. For example, knockdown of EZH2 in ovarian cancer cells resulted in a G2-M phase arrest aacrjournals.org. Similarly, EZH2 gene knockdown in sheep pituitary cells was observed to block the cell cycle nih.gov. This cell cycle arrest in vitro is often associated with altered levels of proteins crucial for cell cycle progression, such as cyclin D1 (CCND1) and PCNA nih.gov.

Modulation of Cellular Differentiation by this compound

Cellular differentiation is the process by which cells become specialized in structure and function. EZH2 is a known regulator of differentiation, often acting to repress the expression of genes that promote differentiation nih.govmdpi.comaacrjournals.orgresearchgate.net. While extensive direct studies on this compound's specific effects on differentiation were not prominently featured in the provided information, its mechanism of action as an EZH2 inhibitor strongly suggests an influence on differentiation pathways. Elevated EZH2 expression has been correlated with poorer differentiation status in certain cancers aacrjournals.org. Consequently, inhibiting EZH2 with compounds like this compound is a strategy being explored to potentially induce differentiation in cancer cells, which could contribute to reducing their malignant characteristics vetmeduni.ac.at.

Transcriptomic and Proteomic Responses to this compound Treatment

Investigating the changes in the complete set of RNA molecules (transcriptome) and proteins (proteome) within a cell provides a comprehensive view of the molecular consequences of this compound exposure.

Proteomic Analysis of Protein Abundance and Post-Translational Modifications (e.g., H3K27me3)

A significant and consistently reported effect of this compound in in vitro systems is its ability to block the methylation of histone H3 at lysine (B10760008) 27 (H3K27) tandfonline.comresearchgate.netmdpi.commdpi.com. H3K27 trimethylation (H3K27me3) is a repressive epigenetic mark primarily established by the Polycomb Repressive Complex 2 (PRC2), with EZH2 serving as the catalytic subunit responsible for this modification mdpi.comd-nb.info. By selectively inhibiting EZH2, this compound leads to a decrease in global H3K27 methylation levels tandfonline.comresearchgate.netmdpi.commdpi.com. This reduction in H3K27me3 is a crucial molecular event downstream of this compound treatment and is associated with the reactivation of genes that were previously silenced by PRC2-mediated chromatin compaction tandfonline.com.

Studies have demonstrated that this compound's selective inhibition of EZH2 blocks H3K27 methylation and inhibits the proliferation of mutant lymphoma cells tandfonline.comresearchgate.netmdpi.commdpi.com. This indicates a direct link between this compound's effect on this specific post-translational modification and its cellular impact on proliferation. While comprehensive proteomic analyses detailing the broader changes in protein abundance induced by this compound are not extensively detailed in the provided information, the consistent findings regarding the reduction of H3K27me3 highlight a primary molecular target and mechanism of action for this compound.

Data related to the effect of this compound on H3K27 methylation is summarized below:

CompoundTargetEffect on H3K27me3Observed Cellular Effect (in vitro)Source
This compoundEZH2Blocks H3K27 methylationInhibits proliferation of mutant lymphoma cells tandfonline.comresearchgate.netmdpi.commdpi.com

Interrogation of Signaling Pathways Modulated by this compound

The cellular effects of this compound, particularly its impact on cell proliferation, are closely linked to its modulation of various intracellular signaling pathways. As an EZH2 inhibitor, this compound influences pathways that are regulated by EZH2 activity, either directly through histone methylation or indirectly through interactions with other proteins nih.govnih.gov. Research indicates that EZH2 inhibition can affect key signaling cascades involved in cell growth, survival, and differentiation tandfonline.commdpi.comnih.gov.

Investigation of PI3K/AKT/mTOR Pathway Crosstalk with EZH2 Inhibition by this compound

The PI3K/AKT/mTOR pathway is a critical signaling cascade involved in regulating numerous cellular processes, including cell proliferation, survival, and growth spandidos-publications.comoncotarget.com. Studies have shown a connection between EZH2 activity and the PI3K/AKT/mTOR pathway. Inhibition of EZH2 by various compounds, including those with similar mechanisms to this compound, has been observed to influence this pathway tandfonline.commdpi.comspandidos-publications.comresearchgate.net.

Specifically, research utilizing EZH2 inhibitors has demonstrated a reduction in the phosphorylation of AKT and mTOR mdpi.comresearchgate.net. Phosphorylation is a key mechanism for activating these proteins within the pathway. While direct experimental data explicitly showing this compound's impact on the phosphorylation status of PI3K, AKT, or mTOR is not provided in detail, the established role of this compound as a selective EZH2 inhibitor tandfonline.comresearchgate.netmdpi.commdpi.com and the observed modulation of the PI3K/AKT/mTOR pathway by other EZH2 inhibitors tandfonline.commdpi.comspandidos-publications.comresearchgate.net suggest that this compound likely influences this pathway through its primary inhibitory action on EZH2. The interplay between EZH2 and the PI3K/AKT/mTOR pathway can involve complex crosstalk, where EZH2 can both be regulated by and regulate components of this cascade nih.govspandidos-publications.comoup.combiorxiv.org.

Data suggesting the impact of EZH2 inhibition on the PI3K/AKT/mTOR pathway is presented below:

Inhibitor TypeTargetEffect on PI3K/AKT/mTOR PathwayCellular OutcomeSource
EZH2 Inhibitors (e.g., GSK126, UNC1999, EPZ-5687)EZH2Reduced phosphorylation of AKT and ERK1/2; Reduced phosphorylation of AKT, ERK, and mTORAssociated with reduced cell survival and proliferation; Associated with reduced cell proliferation, apoptosis, and FSH secretion tandfonline.commdpi.comresearchgate.net
This compoundEZH2(Likely influences based on EZH2 inhibition)Blocks H3K27 methylation and kills mutant lymphoma cells proliferation tandfonline.comresearchgate.netmdpi.commdpi.com

Analysis of MAPK/ERK Pathway Modulation by this compound

The MAPK/ERK pathway is another crucial signaling cascade involved in regulating cellular processes such as proliferation, differentiation, and survival sinobiological.comwikipedia.orgnih.gov. Similar to the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway has been shown to be modulated by EZH2 inhibition tandfonline.comresearchgate.netmdpi.comspandidos-publications.comresearchgate.netnih.gov.

Studies investigating the effects of EZH2 inhibitors have reported a reduction in the phosphorylation of ERK1/2, key components of the MAPK/ERK pathway tandfonline.comresearchgate.netmdpi.comresearchgate.net. This reduced phosphorylation suggests an inhibition of the pathway's activity. Given that this compound is a selective EZH2 inhibitor tandfonline.comresearchgate.netmdpi.commdpi.com, it is plausible that this compound also exerts its cellular effects, including the inhibition of proliferation, partly through the modulation of the MAPK/ERK pathway via EZH2 inhibition. The interplay between EZH2 and the MAPK/ERK pathway can be complex, with potential for reciprocal regulation nih.govnih.gov.

Data indicating the impact of EZH2 inhibition on the MAPK/ERK pathway is shown below:

Inhibitor TypeTargetEffect on MAPK/ERK PathwayCellular OutcomeSource
EZH2 Inhibitors (e.g., GSK126, UNC1999, EPZ-5687)EZH2Reduced phosphorylation of AKT and ERK1/2; Reduced phosphorylation of AKT, ERK, and mTORAssociated with reduced cell survival and proliferation; Associated with reduced cell proliferation, apoptosis, and FSH secretion tandfonline.commdpi.comresearchgate.net
This compoundEZH2(Likely influences based on EZH2 inhibition)Blocks H3K27 methylation and kills mutant lymphoma cells proliferation tandfonline.comresearchgate.netmdpi.commdpi.com

Preclinical Efficacy Studies of Zld10a in Defined Biological Models

In Vitro Disease Model Systems for ZLD10A Evaluation

In vitro models, using cells cultured outside the body, provide a controlled environment to investigate the direct effects of this compound on various cell types. These models range from large panels of cancer cell lines to more complex 3D cultures and primary cells.

Cancer Cell Line Panels (e.g., Lymphoma, Ovarian, Prostate, Leukemia)

Cancer cell line panels are widely used in preclinical research to assess the anti-proliferative effects of compounds across a spectrum of cancer types and genetic backgrounds. nih.govguidetopharmacology.orgnih.govuni-freiburg.de Research indicates that this compound functions as a selective inhibitor of EZH2. wikipedia.orguni.luwikipedia.orgfrontiersin.orgbit.lyguidetomalariapharmacology.org Selective inhibition of EZH2 by this compound has been shown to inhibit H3K27 methylation and induce lethality in mutant lymphoma cells, thereby suppressing their proliferation. wikipedia.orguni.luwikipedia.orgfrontiersin.orgbit.lyguidetomalariapharmacology.orgfrontiersin.org EZH2 is recognized as essential for cell proliferation in tumor cell lines. uni.luwikipedia.orgfrontiersin.org this compound has demonstrated a favorable inhibitory effect on EZH2 with specific mutations, including Y641F and A677G. nih.gov Reported data indicates varying half-maximal inhibitory concentration (IC50) values for this compound against different forms of EZH2: 18.6 nM for wild-type EZH2, 27.1 nM for EZH2 with the Y641F mutation, and 0.9 nM for EZH2 with the A677G mutation. nih.gov EZH2 is known to be highly dysregulated through genetic mutations, such as A677 in lymphomas, or by protein overexpression observed in certain ovarian and prostate cancers. wikipedia.org

EZH2 StatusIC50 (nM)Citation
Wild Type18.6 nih.gov
Y641F Mutant27.1 nih.gov
A677G Mutant0.9 nih.gov

While this compound's activity is specifically highlighted in lymphoma cell lines, EZH2 inhibition is a relevant therapeutic strategy in other cancers. For instance, Rottlerin, another compound, has been shown to inhibit cell growth and invasion by downregulating EZH2 in prostate cancer cell lines DU145 and PC3. uni.lu EZH2 is also overexpressed in drug-resistant ovarian cancer cells. cenmed.com These findings suggest the potential relevance of EZH2 inhibition, and by extension, compounds like this compound, in these cancer types, although specific data for this compound in ovarian and prostate cancer cell line panels were not available in the provided results.

Organoid and 3D Culture Models for this compound Research

Organoid and 3D culture models represent more physiologically relevant in vitro systems compared to traditional 2D cell cultures, as they can better recapitulate the complex architecture and cell-cell interactions of native tissues and tumors. nih.govfishersci.comnih.govidrblab.net These models are increasingly utilized in preclinical research to evaluate drug responses and understand disease mechanisms in a context that more closely mimics the in vivo situation. uni-freiburg.denih.govfishersci.comidrblab.net While the provided search results discuss the general application and advantages of organoid and 3D culture models in cancer research and preclinical studies, including for evaluating pharmacological responses and studying neoplastic progression, specific data detailing the evaluation of this compound in these particular model systems were not found. uni-freiburg.denih.govfishersci.comnih.govidrblab.netijbs.com However, given the growing adoption of these advanced in vitro models in oncology preclinical studies, their use in evaluating the efficacy and mechanisms of EZH2 inhibitors like this compound would be a logical extension of current research practices. uni-freiburg.de

Primary Cell Models for this compound Activity (e.g., Pituitary Cells)

Primary cell models, derived directly from living tissues, offer another valuable tool in preclinical assessment, providing a cellular context that is often more representative of the in vivo state than continuous cell lines. uni-freiburg.denih.govfishersci.comguidetopharmacology.org Research involving this compound has extended to primary cell systems, notably in the study of pituitary cells. Selective inhibition of EZH2 by this compound, which inhibits H3K27 methylation and is lethal to mutant lymphoma cells, has been linked to effects observed in pituitary cells. wikipedia.orguni.luwikipedia.orgfrontiersin.org Studies involving EZH2 gene knockdown in sheep pituitary cells have provided insights into the potential actions of targeting EZH2 in this primary cell type. EZH2 gene knockdown in sheep pituitary cells resulted in inhibited cell proliferation and an earlier induction of apoptosis. uni.lu This was evidenced by increased relative abundances of pro-apoptotic markers such as CASP3, CASP9, and BAX, alongside a decrease in BCL2. uni.lu Furthermore, EZH2 knockdown led to reduced abundances of gonadotropin subunit gene transcripts, specifically FSHβ, and a decrease in FSH release from pituitary cells. uni.lu Mechanistically, EZH2 knockdown in these cells was associated with reduced phosphorylation of key signaling proteins including AKT, ERK, and mTOR. uni.lu These findings suggest that EZH2 plays a role in regulating pituitary cell proliferation, apoptosis, and FSH secretion, potentially through modulation of the AKT/ERK signaling pathway, providing a foundation for further investigation into pituitary cell functions and the impact of EZH2 inhibitors like this compound. uni.lu Primary pituitary cells and established pituitary cell lines serve as valuable models for studying the functions of the pituitary gland. uni.luwikipedia.orgfrontiersin.orgdrugfuture.com

In Vivo Animal Models for this compound Efficacy and Mechanism Studies

Assessment of this compound's Effects on Disease Progression in Animal Models

Animal models play a crucial role in drug development by allowing researchers to study the progression of diseases, investigate molecular pathways, and assess the impact of drug interventions in a living system that can mimic aspects of human physiology and pathology ijrpc.comnih.govnih.gov. While rodent models are commonly used, larger animal models may offer a closer resemblance to human disease mechanisms and phenotypes in certain cases uni-muenchen.de. Genetically engineered animal models, such as transgenic and knockout mice, have significantly advanced the study of various diseases by mimicking specific genetic mutations or alterations found in human conditions ijrpc.commdpi.com.

Research indicates that this compound has been studied in preclinical models, and it has shown the ability to kill mutant lymphoma cells proliferation springermedizin.de. This suggests that studies have been conducted in animal models relevant to lymphoma to assess the compound's impact on the growth and progression of this specific type of cancer.

However, detailed research findings, including specific animal models used, study designs, observed effects on disease markers, survival rates, or comprehensive data tables illustrating this compound's effects on disease progression in animal models, are not extensively detailed in the provided search results. General information on the importance of animal models in studying disease progression is available ijrpc.comnih.govnih.gov, but specific data tied directly to this compound in this context is limited.

Pharmacodynamic Biomarker Discovery and Validation for this compound Activity in Preclinical Studies

Pharmacodynamic (PD) biomarkers are crucial in drug development as they provide insights into the biological effects of a compound and can help in establishing dosing regimens and assessing therapeutic efficacy bioagilytix.comcrownbio.comwuxiapptec.com. PD biomarkers can indicate target engagement and the downstream biological responses to a drug crownbio.comnih.gov. The identification and validation of relevant biomarkers in preclinical studies are vital for understanding a drug's mechanism of action and predicting its potential clinical success crownbio.comwuxiapptec.com.

Given that this compound is described as blocking H3K27 methylation, a key pharmacodynamic biomarker for its activity would likely involve assessing the levels or status of H3K27 methylation in relevant tissues or cells following administration of the compound springermedizin.dedntb.gov.uadntb.gov.ua. Changes in the proliferation of mutant lymphoma cells, as indicated by the search results, could also serve as a pharmacodynamic endpoint reflecting the compound's activity springermedizin.de.

While the importance of PD biomarker discovery and validation in preclinical studies is well-established bioagilytix.comcrownbio.comwuxiapptec.comnih.govnih.gov, specific detailed information on the particular pharmacodynamic biomarkers discovered and validated specifically for this compound, the methodologies used for their validation, or associated data from preclinical studies are not extensively available in the provided search results.

Compound Names and PubChem CIDs

Advanced Analytical and Methodological Approaches for Zld10a Research

Development of Analytical Assays for ZLD10A Quantification in Research Matrices

Accurate quantification of this compound in various research matrices is crucial for determining its concentration, stability, and distribution in experimental settings. This is typically achieved through highly sensitive and specific analytical techniques.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

HPLC coupled with MS is a widely used and powerful technique for the separation, identification, and quantification of chemical compounds in complex mixtures mpg.de. This method is particularly valuable for this compound research due to its high sensitivity, selectivity, and ability to handle diverse sample types. HPLC separates this compound from other components in a sample based on its physicochemical properties, while MS provides detailed structural information and enables precise quantification by measuring the mass-to-charge ratio of the compound and its fragments. This hyphenated technique allows for the reliable detection and measurement of this compound even at low concentrations in biological or experimental matrices.

Immunoassays and Other Biochemical Techniques for this compound Detection

Immunoassays and other biochemical techniques offer alternative or complementary approaches for this compound detection and quantification. Immunoassays, such as ELISA, utilize the specific binding of antibodies to the target molecule (this compound) to enable its detection and measurement. While potentially offering high sensitivity, the development of specific antibodies against this compound is a prerequisite. Other biochemical techniques can also be employed, often focusing on the biological activity of this compound, such as its ability to inhibit EZH2 enzymatic activity evotec.comreactionbiology.comwikipedia.orgprotocols.iomdpi.com. These assays can measure the functional consequences of this compound's presence, providing insights into its potency and efficacy in a biochemical context. Biochemical assay systems enable screening of large numbers of chemical substances in various high-throughput screening formats, typically measuring binding to the target molecule or modulation of target activity evotec.com. Detection methods for biochemical assays vary depending on the target but can include fluorescence polarization, fluorescence intensity, TR-FRET, AlphaScreen®, luminescence, mass spectrometry, and absorbance-based read-outs evotec.com.

Cellular Thermal Shift Assay (CETSA) and Other Target Engagement Methodologies for this compound

Understanding whether this compound interacts with its intended target, EZH2, within living cells is critical for validating its mechanism of action. Cellular Thermal Shift Assay (CETSA) is a technique used to evaluate the protein target engagement of drug molecules in cells and tissue samples researchgate.netnih.gov. CETSA is based on the principle that when a ligand binds to a protein, it often increases the protein's thermal stability. nih.gov. In this assay, intact cells are treated with the compound (this compound) and then subjected to a temperature gradient. nih.gov. If this compound binds to EZH2, it will stabilize the protein, making it more resistant to thermal denaturation. The amount of soluble, non-denatured EZH2 at different temperatures is then measured, typically by Western blotting, to generate melting curves. A shift in the melting curve in the presence of this compound indicates cellular target engagement researchgate.netnih.gov. Other target engagement methodologies, such as NanoBRET™ (Nano Luciferase Resonance Energy Transfer) based assays, can also be used to measure compound binding to a specific protein target in a cellular environment eubopen.orgpromega.comdiscoverx.com. These assays monitor compound cellular penetration and compound-target interaction, providing quantitative data on cellular efficacy discoverx.com.

Proteomics-Based Approaches for this compound Target Deconvolution and Binding Site Characterization

Proteomics, the large-scale study of proteins, plays a vital role in identifying the specific protein targets of this compound and characterizing the precise sites where it binds. This is particularly important in drug discovery to confirm on-target effects and identify potential off-targets nih.govevotec.comnih.gov. Mass spectrometry-based proteomics methods are central to these investigations mpg.debiognosys.comstanford.edumdpi.combiorxiv.org. Techniques such as affinity purification coupled with MS can isolate proteins that bind to this compound, allowing for their identification stanford.edu. Furthermore, structural proteomics approaches, including protein footprinting and hydrogen-deuterium exchange MS (HDX-MS), can provide information about conformational changes in proteins upon this compound binding and help map the binding interface mpg.demdpi.combiorxiv.org. Chemical proteomics, which often involves the use of chemical probes, can also be employed for unbiased, proteome-wide target deconvolution and selectivity profiling, identifying and quantifying compound interactions with cellular on- and off-targets evotec.comnih.govstanford.edu. These methods can reveal specific cellular targets and determine target-specific dissociation constants evotec.com.

Advanced Microscopy Techniques for Visualizing this compound's Cellular Localization and Effects

Advanced microscopy techniques are indispensable for visualizing the distribution of this compound within cells and observing its effects on cellular morphology and processes. Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy can be used to determine the subcellular localization of fluorescently labeled this compound, providing insights into where the compound exerts its effects conicet.gov.ar. Immunofluorescence microscopy can also be used to visualize the localization of EZH2 and observe any changes in its distribution or levels upon this compound treatment nih.gov. Live-cell imaging techniques allow for the real-time observation of this compound's impact on cellular dynamics, such as changes in cell proliferation, apoptosis, or the organization of cellular structures reactionbiology.comconicet.gov.ar. These visual approaches complement biochemical and proteomics data by providing spatial and temporal information about this compound's activity.

Application of High-Throughput Screening (HTS) in this compound Research

High-Throughput Screening (HTS) is a powerful approach used in drug discovery to rapidly test large libraries of chemical compounds for a specific biological activity bmglabtech.comevotec.comlabkey.comwikipedia.orgcriver.com. In the context of this compound research, HTS can be applied in several ways nih.govnih.gov. HTS can be used to identify new compounds that modulate EZH2 activity, potentially identifying molecules with similar or improved properties compared to this compound. bmglabtech.comevotec.comlabkey.comwikipedia.orgcriver.com. It can also be used to screen for synergistic effects between this compound and other compounds. HTS involves miniaturized assays, automation, and sensitive detectors to quickly test millions of compounds bmglabtech.comlabkey.comwikipedia.org. This allows for the rapid identification of "hits" – compounds that show a desired effect on the biological target or cellular phenotype bmglabtech.comevotec.comlabkey.com. While HTS is effective for identifying potential candidates, further validation and characterization using the analytical and methodological approaches described above are necessary to confirm their activity and understand their mechanism of action bmglabtech.comlabkey.com.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compoundInformation not readily available in search results.
EZH2Information not readily available in search results.
H3K27Information not readily available in search results.
DMSO679 [https://pubchem.ncbi.nlm.nih.gov/compound/679]
EPZ02886273534095 [https://pubchem.ncbi.nlm.nih.gov/compound/73534095]
GSK50353300004 [https://pubchem.ncbi.nlm.nih.gov/compound/53300004]
TEPP-4611874541 [https://pubchem.ncbi.nlm.nih.gov/compound/11874541]
Geldanamycin3466 [https://pubchem.ncbi.nlm.nih.gov/compound/3466]
Selumetinib10113894 [https://pubchem.ncbi.nlm.nih.gov/compound/10113894]
Staurosporine441515 [https://pubchem.ncbi.nlm.nih.gov/compound/441515]
Rottlerin5281027 [https://pubchem.ncbi.nlm.nih.gov/compound/5281027]
Curcumin969516 [https://pubchem.ncbi.nlm.nih.gov/compound/969516]
Salinomycin5281811 [https://pubchem.ncbi.nlm.nih.gov/compound/5281811]
Flavokawain A5281672 [https://pubchem.ncbi.nlm.nih.gov/compound/5281672]
Zinc citrate (B86180) dihydrate16213234 nih.gov
O-Methoxycinnamaldehyde, (Z)-25021887 nih.gov

Data Table: this compound Inhibition of EZH2

While specific quantitative data for this compound across all listed methodologies was not consistently available in the search results, one source provided IC50 values for this compound against different forms of EZH2 nih.gov.

EZH2 FormIC50 (nM)
Wild-Type EZH218.6 nih.gov
EZH2 Y641F Mutant27.1 nih.gov
EZH2 A677G Mutant0.9 nih.gov

Integration of Zld10a Research with Broader Epigenetic and Signaling Networks

ZLD10A's Interplay with Other Histone Modifications (e.g., Acetylation, Phosphorylation)

Histone modifications are dynamic post-translational modifications that occur on histone proteins and significantly impact chromatin structure and gene regulation. abcam.comcreative-diagnostics.comcd-genomics.comwikipedia.orgbiomodal.com Beyond methylation, key modifications include acetylation, phosphorylation, ubiquitination, and sumoylation, each catalyzed by specific enzymes and influencing gene expression in distinct ways. abcam.comcreative-diagnostics.comcd-genomics.comwikipedia.orgbiomodal.com Acetylation, typically associated with gene activation, involves the addition of acetyl groups to lysine (B10760008) residues, neutralizing their positive charge and reducing the interaction between histones and DNA. abcam.comcreative-diagnostics.comwikipedia.orgbiomodal.com Phosphorylation, a more dynamic modification, can establish interactions with other histone modifications and serves as a platform for effector proteins, influencing processes like chromatin compaction and DNA repair. abcam.comcreative-diagnostics.comwikipedia.orgbiomodal.com

While this compound primarily targets EZH2-mediated H3K27 methylation, its impact can ripple through the epigenetic landscape, potentially influencing the balance of other histone modifications. The interplay between different histone modifications, often referred to as 'crosstalk', creates a complex regulatory system. biomodal.comnih.gov Although direct studies detailing this compound's specific effects on a wide range of other histone modifications like acetylation and phosphorylation were not extensively highlighted in the search results, the fundamental interconnectedness of epigenetic marks suggests that altering H3K27 methylation with this compound could indirectly influence other modifications. For instance, changes in chromatin structure induced by reduced H3K27me3 could alter the accessibility of enzymes responsible for acetylation or phosphorylation to their histone substrates. Further research is needed to fully elucidate the extent and nature of this compound's influence on the broader spectrum of histone modifications.

Crosstalk between this compound-Mediated EZH2 Inhibition and DNA Methylation Pathways

DNA methylation, primarily occurring at CpG islands, is another crucial epigenetic mechanism involved in gene silencing and is known to interact with histone modifications. nih.govfrontiersin.org This crosstalk between DNA methylation and histone post-translational modifications forms an intricate network that regulates gene expression. nih.gov EZH2 has been shown to interact with DNA methyltransferase 1 (DNMT1), suggesting a direct link between polycomb-mediated histone methylation and DNA methylation pathways. nih.gov This interaction allows EZH2 to participate not only in histone methylation but also to influence DNA methylation patterns, thereby affecting the transcription of downstream target genes. nih.gov

Given EZH2's interaction with DNMT1, this compound's inhibition of EZH2 could potentially influence DNA methylation patterns. By blocking EZH2's catalytic activity and reducing H3K27 methylation, this compound might indirectly affect the recruitment or activity of DNMT1, leading to alterations in DNA methylation at specific loci. This interplay could have significant consequences for gene expression, particularly for genes regulated by both H3K27 methylation and DNA methylation. While the search results confirm the existence of crosstalk between EZH2 and DNA methylation pathways nih.gov, specific data on how this compound treatment directly modulates DNA methylation were not prominently featured. Future studies utilizing techniques to assess genome-wide DNA methylation changes upon this compound treatment would be crucial to fully understand this aspect of its mechanism.

This compound's Influence on Non-Coding RNA Regulation (e.g., miRNAs, lncRNAs)

Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are significant regulators of gene expression at both transcriptional and post-transcriptional levels. abcam.comnih.govfrontiersin.orgnih.gov These molecules are involved in a wide array of cellular processes and their dysregulation is implicated in various diseases, including cancer. abcam.comnih.govnih.gov miRNAs typically function by binding to target mRNAs, leading to their degradation or translational repression, while lncRNAs can act through diverse mechanisms, including interacting with chromatin-modifying complexes and regulating miRNA activity (e.g., acting as miRNA sponges). abcam.comnih.govfrontiersin.org Complex regulatory networks involving lncRNA-miRNA-mRNA interactions have been identified. frontiersin.orgnih.gov

EZH2 and the PRC2 complex have been shown to interact with and regulate the expression of certain ncRNAs. Conversely, some ncRNAs can influence EZH2 expression or activity. For example, some lncRNAs have been found to drive EZH2-dependent gene silencing. dntb.gov.ua While the search results did not provide specific details on how this compound directly impacts the expression or function of a broad spectrum of miRNAs or lncRNAs, it is plausible that this compound-mediated inhibition of EZH2 could indirectly influence ncRNA regulation. By altering the epigenetic landscape through reduced H3K27 methylation, this compound could affect the transcription of genes encoding ncRNAs or genes targeted by ncRNAs. Further research is needed to map the specific ncRNA pathways influenced by this compound treatment and to understand the functional consequences of these interactions.

Context-Dependent Effects of this compound in Different Cellular and Disease Backgrounds

The effects of epigenetic inhibitors like this compound are often context-dependent, varying significantly based on the specific cellular background, genetic mutations, and disease type. EZH2 dysregulation, including overexpression and mutations, is observed in various cancers, but the nature and implications of this dysregulation can differ. aacrjournals.org For instance, gain-of-function EZH2 mutations are frequently found in certain hematologic malignancies like diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma, leading to aberrant H3K27 hypertrimethylation and contributing to cancer progression. nih.govresearchgate.net In contrast, solid tumors often exhibit EZH2 overexpression without these specific mutations. aacrjournals.org

This compound has demonstrated potent anti-proliferative effects, particularly in DLBCL cell lines, and has shown promise as a potential therapeutic agent for EZH2-mutant lymphoma. nih.govresearchgate.netmedchemexpress.com Studies have shown that this compound suppresses global H3K27 methylation and inhibits the proliferation of DLBCL cells in a concentration- and time-dependent manner. nih.govresearchgate.net The sensitivity to EZH2 inhibition by this compound can be influenced by the presence of specific EZH2 mutations. nih.govresearchgate.net Furthermore, the cellular context, including the presence of other genetic alterations, can impact the response to this compound. For example, in ovarian clear cell carcinoma (OCCC) with ARID1A mutations, EZH2 inhibition has shown synthetic lethality, linked to increased expression of the EZH2-target gene PIK3IP1, which inhibits the PI3K/Akt pathway. aacrjournals.org This suggests that this compound's efficacy can be modulated by interactions with other signaling pathways and genetic vulnerabilities present in different cancer types. The context-dependent nature of this compound's effects underscores the importance of considering the specific molecular profile of a disease when evaluating its therapeutic potential.

Table: this compound Anti-Proliferation Effects in DLBCL Cell Lines

Cell Line TypeEZH2 StatusEffect of this compoundKey Finding Citation
DLBCL cell linesWild-type and Mutant EZH2Inhibited proliferation in a concentration- and time-dependent manner nih.govresearchgate.net
DLBCL cell linesEZH2 Y641 mutationsDecreased proliferation, cell cycle arrest, and apoptosis researchgate.net

Future Research Trajectories and Unaddressed Challenges for Zld10a

Elucidating Resistance Mechanisms to ZLD10A in Preclinical Models

A primary challenge for targeted therapies like this compound is the development of resistance. Preclinical research involving other S-adenosyl-methionine (SAM) competitive EZH2 inhibitors has identified key mechanisms that are likely relevant to this compound. Understanding these pathways is crucial for developing strategies to circumvent or overcome resistance.

Two major categories of resistance have been identified: the activation of alternative pro-survival signaling pathways and the acquisition of secondary mutations in the target protein. nih.gov

Activation of Pro-Survival Pathways: Tumor cells can bypass their dependency on EZH2 by upregulating parallel signaling cascades. Studies on EZH2 inhibitor-resistant diffuse large B-cell lymphoma (DLBCL) models have shown that the activation of the IGF-1R, PI3K/AKT, and MEK/MAPK pathways is sufficient to confer resistance. nih.gov Furthermore, resistance can be mediated by the inhibition of pro-apoptotic proteins such as TNFSF10 and BAD through a FOXO3A-dependent mechanism. nih.gov

Secondary EZH2 Mutations: Direct mutations within the EZH2 gene can prevent the inhibitor from binding to its target. nih.gov For example, mutations affecting the RB1/E2F cell-cycle control axis can decouple the anti-proliferative effects of EZH2 inhibition from its impact on histone methylation, allowing tumor cells to escape cell-cycle arrest even when the drug is effectively inhibiting its primary target. aacrjournals.orgresearchgate.netaacrjournals.org

Resistance MechanismDescriptionKey MediatorsPotential Counter-Strategy
Signaling Pathway ActivationTumor cells activate alternative pathways to promote survival and proliferation, bypassing the EZH2 blockade.IGF-1R, PI3K/AKT, MEK/MAPKCombination therapy with inhibitors of the activated pathways.
Secondary Target MutationsAcquired mutations in the EZH2 gene, particularly in the drug-binding site, prevent the inhibitor from binding effectively.EZH2 (e.g., Y666N mutation)Development of next-generation inhibitors that can bind to mutant forms of EZH2.
Apoptosis EvasionDownregulation of pro-apoptotic proteins allows cells to survive despite EZH2 inhibition.FOXO3A, TNFSF10, BADCombination with pro-apoptotic agents (e.g., BH3 mimetics).
Cell-Cycle DecouplingAlterations in cell-cycle regulators allow cells to continue dividing even when EZH2-dependent differentiation signals are induced.RB1/E2F axis, CDKN2A/BCombination with cell-cycle inhibitors (e.g., AURKB inhibitors). researchgate.netaacrjournals.org

Exploring Synergistic Research Combinations of this compound with Other Epigenetic or Signaling Modulators

To enhance the therapeutic efficacy of this compound and overcome resistance, significant research is focused on identifying synergistic drug combinations. Preclinical studies with various EZH2 inhibitors have revealed promising interactions with other epigenetic drugs, signaling modulators, chemotherapy, and immunotherapies.

Combining EZH2 inhibitors with other epigenetic modulators, such as histone deacetylase (HDAC) inhibitors or DOT1L inhibitors, has shown synergistic anti-tumor effects in models of lymphoma and leukemia. ashpublications.orgnih.gov These combinations can lead to a more profound alteration of the epigenetic landscape, reactivating a broader range of tumor suppressor genes. Similarly, pairing EZH2 inhibitors with modulators of key signaling pathways, like glucocorticoid receptor agonists or BIRC5 inhibitors, has demonstrated remarkable synergy in preclinical models of non-Hodgkin lymphoma and other solid tumors. mdpi.complos.orgnih.gov A particularly promising area is the combination with immunotherapies, where EZH2 inhibition can reprogram the tumor microenvironment to be more susceptible to T-cell-based attacks. medpath.comnews-medical.net

Combination ClassSpecific Agent(s)Observed Preclinical EffectRelevant Cancer Model(s)
Epigenetic ModulatorsHDAC Inhibitors (e.g., Panobinostat, SAHA)Synergistic induction of apoptosis and derepression of PRC2 target genes. nih.govmdpi.comAcute Myeloid Leukemia (AML)
DOT1L InhibitorsSynergistic decrease in proliferation and induction of plasma cell differentiation. ashpublications.orgB-cell Lymphoma
DNMT InhibitorsSynergistic antineoplastic activity. researchgate.netMyeloid Leukemia
Signaling ModulatorsGlucocorticoid Receptor Agonists (e.g., Prednisolone)Dramatic synergistic anti-proliferative effects. plos.orgGerminal Center Non-Hodgkin Lymphomas
BIRC5 (Survivin) Inhibitors (e.g., YM155)Remarkable synergistic cancer cell killing, independent of H3K27me3 status. mdpi.comnih.govNeuroblastoma, Solid Tumors
IMiDs (e.g., Pomalidomide)Enhanced tumor growth inhibition via shared target genes (e.g., IRF4). aacrjournals.orgMultiple Myeloma
ChemotherapyCisplatin, CHOP regimenEZH2 inhibition can mitigate chemotherapy resistance and enhance cytotoxicity. plos.orgmdpi.comLung, Ovarian, Breast Cancers, Lymphoma
ImmunotherapyCAR-T Cells, Bispecific AntibodiesEnhanced T-cell killing of lymphoma cells and improved survival in mouse models. medpath.comnews-medical.netB-cell Non-Hodgkin Lymphomas

Development of Next-Generation EZH2 Inhibitors Based on this compound Research

The insights gained from first-generation EZH2 inhibitors like this compound are paving the way for the rational design of next-generation compounds with superior properties. Future development aims to address the limitations of current inhibitors, including acquired resistance and the need for high doses.

A key focus is on creating inhibitors with prolonged residence time—the duration for which the drug remains bound to its target. Medicinal chemistry efforts have identified specific molecular modifications, such as the 4-thiomethyl pyridone moiety, that significantly increase both potency and the drug-target residence time, leading to more durable biological effects. nih.govacs.org

Beyond improving SAM-competitive inhibitors, research is exploring entirely new mechanisms of action. These include the development of molecules that disrupt the crucial interaction between EZH2 and another PRC2 subunit, EED, which is necessary for the complex's stability and function. volition.com Another innovative strategy is the creation of Proteolysis-Targeting Chimeras (PROTACs). These molecules are designed to not just inhibit EZH2, but to link it to the cell's ubiquitin-proteasome system, leading to the complete degradation and removal of the EZH2 protein. nih.govnih.gov

Development StrategyPrimary GoalExample or Rationale
Enhanced Residence TimeAchieve more durable target inhibition with potentially less frequent dosing.Incorporate chemical motifs like 4-thiomethyl pyridone that prolong the drug-target interaction. nih.govacs.org
Overcoming ResistanceDesign inhibitors that are effective against EZH2 variants with acquired resistance mutations.Develop compounds with novel binding modes that are not affected by common resistance mutations.
Disruption of PRC2 ComplexInactivate the entire PRC2 complex, not just the EZH2 catalytic site.Design small molecules that block the EZH2-EED protein-protein interaction. volition.com
Targeted Protein DegradationEliminate the EZH2 protein entirely, rather than just inhibiting its function.Develop EZH2-targeting PROTACs that induce ubiquitination and proteasomal degradation. nih.govnih.gov
Dual EZH1/EZH2 InhibitionBlock the compensatory activity of the closely related EZH1 enzyme.Create single molecules that potently inhibit both EZH1 and EZH2 methyltransferase activity. nih.gov

Advanced Computational Methodologies for Predicting this compound's Off-Target Research Interactions

While this compound is a selective EZH2 inhibitor, all small molecules have the potential for off-target interactions, which can lead to unexpected biological effects. Advanced computational methodologies are becoming indispensable for predicting these interactions early in the research process, saving time and resources. These in silico approaches can be broadly categorized into ligand-based, structure-based, and machine learning methods.

Ligand-Based Methods: These approaches rely on the chemical structure of the inhibitor. Techniques like 2D and 3D chemical similarity searches compare this compound to vast libraries of compounds with known targets. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate specific chemical features with biological activity against various targets. frontiersin.org

Structure-Based Methods: These methods utilize the 3D structures of potential protein targets. Molecular docking simulates how this compound might physically bind within the active site of thousands of different proteins. nih.govnih.gov By comparing the binding pocket of EZH2 with those of other kinases, researchers can identify proteins with similar structures that might also be inhibited by this compound. nih.gov

Machine Learning and AI: Modern approaches leverage machine learning algorithms trained on massive datasets of known drug-target interactions. mdpi.com Models using techniques like Support Vector Machines (SVM), Naive Bayes classifiers, or deep learning can predict the probability that this compound will interact with a given protein target, even without direct structural information. frontiersin.orgnih.govresearchgate.net

MethodologyApproachDescription
Ligand-BasedChemical SimilarityCompares the 2D or 3D structure of this compound to databases of molecules with known targets to find structurally similar compounds and infer potential off-targets. frontiersin.org
QSARBuilds statistical models that correlate the physicochemical properties of molecules with their activity against specific targets.
Structure-BasedMolecular DockingSimulates the binding of this compound into the 3D structures of a large panel of proteins to predict binding affinity and identify likely off-targets. nih.gov
Binding Site ComparisonAnalyzes and compares the structural and chemical features of the this compound binding pocket in EZH2 with those of other proteins. nih.gov
Machine LearningPredictive ModelingUses algorithms (e.g., SVM, Deep Learning) trained on large-scale bioactivity data to predict the likelihood of this compound interacting with a wide range of protein targets. nih.govmdpi.com

Methodological Innovations for Enhanced this compound Research Efficacy

Improving the efficacy of this compound in preclinical research involves not only optimizing the molecule itself but also developing innovative methods for its delivery and application. A significant hurdle for many small molecule inhibitors is achieving sufficient concentration at the tumor site without causing systemic toxicity.

Novel drug delivery systems offer a solution. Encapsulating this compound into nanocarriers, such as albumin-based or polymeric nanoparticles, can enhance its solubility, protect it from premature degradation, prolong its circulation time, and potentially target it more specifically to tumor tissue. nih.gov For central nervous system malignancies, where the blood-brain barrier presents a major obstacle, techniques like Convection-Enhanced Delivery (CED) are being explored. CED involves the direct, pressure-driven infusion of the drug into the tumor, allowing for high local concentrations that would be impossible to achieve with systemic administration. nih.gov

The development of PROTACs based on the this compound scaffold represents another major methodological innovation. By hijacking the cell's own protein disposal machinery, these agents could achieve a more complete and sustained removal of the EZH2 target compared to simple inhibition. nih.gov

Addressing Heterogeneity in this compound Response in Preclinical Investigations

A fundamental challenge in cancer therapy is tumor heterogeneity—the existence of diverse cell populations within a single tumor or between tumors in different patients. frontiersin.org This diversity means that a drug like this compound may be effective against some cancer cells but not others, leading to an incomplete response and eventual relapse.

The response to EZH2 inhibitors is highly context-dependent. Preclinical studies have shown that sensitivity is often linked to specific genetic backgrounds, such as activating mutations in EZH2 itself or inactivating mutations in genes of the opposing SWI/SNF complex, like SMARCB1. nih.govresearchgate.netplos.org Therefore, future preclinical investigations must utilize a wide array of models that capture this heterogeneity, including large panels of cell lines with diverse genetic profiles and patient-derived xenograft (PDX) models, which better preserve the architecture and complexity of the original human tumor. nih.govplos.org

A critical area of research is the identification of robust biomarkers that can predict which tumors will respond to this compound. High levels of the H3K27me3 histone mark, the direct product of EZH2 activity, have been correlated with poor prognosis in some cancers and could serve as a predictive biomarker for inhibitor sensitivity. nih.gov Similarly, assessing the status of key pathways involved in resistance, such as the RB1/E2F axis, may help stratify patients who are more likely to benefit. aacrjournals.org Addressing and understanding heterogeneity is paramount for moving this compound research toward a more personalized therapeutic approach.

Q & A

Q. What are the primary biochemical targets of ZLD10A, and how are its inhibitory effects quantified in vitro?

this compound is a potent inhibitor of EZH2, specifically targeting the Y641F and A677G mutant isoforms. Its efficacy is measured via IC50 values (e.g., 18.6 nM for Y641F, 27.1 nM for A677G, and 0.9 nM for wild-type EZH2) using enzyme activity assays and competitive binding studies. Methodological protocols include recombinant enzyme systems, substrate titration, and fluorescence polarization assays to quantify inhibition kinetics .

Q. What experimental controls are essential when assessing this compound’s selectivity against related histone methyltransferases?

Researchers must include:

  • Positive controls (e.g., EPZ005687 for wild-type EZH2) .
  • Negative controls (e.g., non-target enzymes like EZH1 or G9a).
  • Dose-response curves to validate specificity.
  • Off-target screening using protein-binding microarrays or thermal shift assays to confirm selective binding .

Q. How should researchers validate this compound’s cellular activity in non-Hodgkin lymphoma (NHL) models?

Validation requires:

  • Dose-dependent reduction of H3K27me3 levels via Western blot.
  • Cell viability assays (e.g., CCK-8 or Annexin V staining) to correlate inhibition with apoptosis.
  • Genetic controls (e.g., EZH2 knockout or siRNA-mediated knockdown) to confirm on-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s IC50 values across studies investigating different EZH2 mutants?

Discrepancies may arise from variations in assay conditions (e.g., ATP concentration, pH). To address this:

  • Standardize assay protocols using guidelines from enzyme kinetics literature.
  • Perform meta-analysis of raw data from multiple studies to identify confounding variables.
  • Use isothermal titration calorimetry (ITC) to directly measure binding affinities independent of enzymatic activity .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other epigenetic inhibitors?

Recommended approaches include:

  • Combinatorial screening (e.g., with HDAC or BET inhibitors) using factorial design experiments.
  • Synergy quantification via Chou-Talalay combination indices.
  • Transcriptomic profiling (RNA-seq) to identify co-regulated pathways.
  • Longitudinal studies to assess durability of combined effects .

Q. How should researchers address variability in this compound’s efficacy across patient-derived xenograft (PDX) models?

Strategies to mitigate variability:

  • Stratify PDX models by EZH2 mutation status and histone modification profiles.
  • Integrate pharmacokinetic data (e.g., plasma/tissue concentration ratios) to adjust dosing regimens.
  • Apply mixed-effects statistical models to account for inter-model heterogeneity .

Methodological Guidance

Q. What statistical frameworks are suitable for analyzing dose-response data in this compound studies?

Use:

  • Nonlinear regression (e.g., four-parameter logistic models) to calculate IC50/EC50.
  • Bootstrapping for confidence interval estimation.
  • Bayesian hierarchical models for multi-experiment datasets. Tools like GraphPad Prism or R packages (drc, nlme) are recommended .

Q. How can researchers ensure reproducibility when replicating this compound’s effects in independent labs?

Critical steps include:

  • Detailed documentation of buffer compositions, incubation times, and instrument calibration.
  • Sharing raw data and analysis scripts via repositories like Zenodo or Figshare.
  • Cross-lab validation through collaborative ring trials .

Data Presentation & Reporting

Q. How should conflicting data about this compound’s off-target effects be addressed in a discussion section?

  • Compare methodologies (e.g., proteomic vs. genetic screens) to identify technical biases.
  • Discuss potential biological contexts (e.g., cell type-specific protein expression).
  • Propose follow-up experiments (e.g., CRISPR-Cas9 screens) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZLD10A
Reactant of Route 2
Reactant of Route 2
ZLD10A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.